molecular formula C14H15F3O4 B8080555 Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate

Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate

Cat. No.: B8080555
M. Wt: 304.26 g/mol
InChI Key: AJNQQHQHKUYUGR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Chemical Reactions Analysis

Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific context and application .

Comparison with Similar Compounds

Ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

ethyl 2-oxo-6-(3,4,5-trifluorophenoxy)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O4/c1-2-20-14(19)12(18)5-3-4-6-21-9-7-10(15)13(17)11(16)8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNQQHQHKUYUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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